2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a synthetic molecule known for its unique structure combining pyrrole, thiophene, pyrazolo, and pyrimidine moieties. The incorporation of these heterocyclic structures imparts distinct physicochemical properties, making this compound a subject of significant interest in various fields of scientific research and industrial application.
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. Pyrazolo[1,5-a]pyrimidine derivatives, a family to which this compound belongs, have been found to have a high impact in medicinal chemistry . They have been associated with anticancer potential and enzymatic inhibitory activity .
Mode of Action
It is known that the pyrazolo[1,5-a]pyrimidine core can interact with various targets, leading to changes in cellular processes . The presence of electron-donating groups (EDGs) at position 7 on the fused ring can improve both the absorption and emission behaviors .
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been shown to have significant effects on various cellular processes, including cell growth and glucose uptake .
Pharmacokinetics
The presence of edgs at position 7 on the fused ring can potentially improve the compound’s bioavailability .
Result of Action
The compound has been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate . These effects suggest that the compound may have potential therapeutic applications.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of EDGs at position 7 on the fused ring can improve the compound’s photophysical properties, making it more effective in certain environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine generally involves multiple steps:
Formation of Pyrrole Derivative: Synthesis starts with the formation of the 2,5-dimethyl-1H-pyrrole ring, achieved via a Paal-Knorr reaction of a suitable 1,4-diketone with ammonia or a primary amine under acidic conditions.
Thiophene Ring Introduction: The thiophene ring is introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling, where the thiophene moiety is bonded to the pyrrole ring.
Pyrazolo[1,5-a]pyrimidine Core Construction: This involves the cyclization of a precursor molecule containing appropriate functional groups to form the pyrazolo[1,5-a]pyrimidine core, typically through a condensation reaction.
Introduction of the 4-Fluorophenyl Group:
Industrial Production Methods: In industrial settings, the production of this compound may be scaled up using batch or continuous flow processes. Key considerations include the optimization of reaction conditions (temperature, pressure, solvent choice) to maximize yield and purity while minimizing the environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and thiophene moieties. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The reduction reactions may involve the fluorophenyl group or the pyrazolo[1,5-a]pyrimidine core, using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: The compound is susceptible to electrophilic and nucleophilic substitutions, particularly at positions on the thiophene and pyrrole rings. Reagents may include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Oxidation: Reagents like H₂O₂, KMnO₄, and molecular oxygen (O₂) under acidic or basic conditions.
Reduction: LiAlH₄, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Halogens, amines, and organometallic reagents such as Grignard reagents or organolithiums.
Oxidation: Formation of sulfoxides, sulfones, or N-oxides depending on the reaction site.
Reduction: Reduced forms of the compound with the fluorophenyl group or pyrazolo[1,5-a]pyrimidine ring intact.
Substitution: Derivatives with new substituents replacing hydrogen atoms or functional groups on the rings.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules due to its versatile reactivity
Biology and Medicine: In biological and medicinal research, this compound has shown promise as a lead compound for the development of new pharmaceuticals. It is investigated for its potential as an anti-cancer agent, anti-inflammatory drug, and antiviral agent due to its ability to interact with various biological targets and pathways.
Industry: Industrial applications include its use in the development of advanced materials such as organic semiconductors and conductive polymers. The compound's unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Comparison with Similar Compounds
Comparison with Other Compounds:
2-[2-(1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine: : Similar structure but lacks the dimethyl groups on the pyrrole ring, which may affect its reactivity and biological activity.
2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-phenylpyrazolo[1,5-a]pyrimidine: : Similar but without the fluorine atom, impacting electronic properties and possibly its binding affinity to biological targets.
Uniqueness: The presence of the 4-fluorophenyl group and the dimethyl substitution on the pyrrole ring in 2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine imparts unique electronic and steric properties, influencing its chemical reactivity, interaction with biological targets, and overall functionality in various applications.
Properties
IUPAC Name |
2-[2-(2,5-dimethylpyrrol-1-yl)thiophen-3-yl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4S/c1-14-3-4-15(2)26(14)22-18(10-12-28-22)19-13-21-24-11-9-20(27(21)25-19)16-5-7-17(23)8-6-16/h3-13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKSZXZXXUVTSEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=CS2)C3=NN4C(=CC=NC4=C3)C5=CC=C(C=C5)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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